molecular formula C7H5BrClNS B13599762 4-Bromo-2-chlorobenzothioamide

4-Bromo-2-chlorobenzothioamide

Cat. No.: B13599762
M. Wt: 250.54 g/mol
InChI Key: BHRJGRJPKSECRF-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzothioamide is an organic compound with the molecular formula C7H5BrClNS It is a derivative of benzothioamide, where the benzene ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chlorobenzothioamide typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorobenzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzothioamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Coupling Products: Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chlorobenzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    4-Bromo-2-chlorobenzonitrile: Similar in structure but with a nitrile group instead of a thioamide group.

    4-Bromo-2-chlorobenzaldehyde: Contains an aldehyde group instead of a thioamide group.

    4-Bromo-2-chlorobenzothiazole: Contains a thiazole ring instead of a thioamide group.

Uniqueness: 4-Bromo-2-chlorobenzothioamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the thioamide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H5BrClNS

Molecular Weight

250.54 g/mol

IUPAC Name

4-bromo-2-chlorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrClNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)

InChI Key

BHRJGRJPKSECRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=S)N

Origin of Product

United States

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